molecular formula C19H13BrO3 B15153524 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate

2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate

Cat. No.: B15153524
M. Wt: 369.2 g/mol
InChI Key: YEDKROPJLVLPTI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate is an organic compound that features a bromophenyl group and a naphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Quinone derivatives of the naphthalene ring.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl naphthalene-1-carboxylate
  • 2-(4-Fluorophenyl)-2-oxoethyl naphthalene-1-carboxylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] naphthalene-1-carboxylate

InChI

InChI=1S/C19H13BrO3/c20-15-10-8-14(9-11-15)18(21)12-23-19(22)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2

InChI Key

YEDKROPJLVLPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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